molecular formula C9H7IN2 B1281325 6-Iodoquinolin-4-amine CAS No. 40107-08-2

6-Iodoquinolin-4-amine

Cat. No.: B1281325
CAS No.: 40107-08-2
M. Wt: 270.07 g/mol
InChI Key: LFWKSYGYAIRXDM-UHFFFAOYSA-N
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Description

6-Iodoquinolin-4-amine is a heterocyclic aromatic compound with the molecular formula C9H7IN2. It is a derivative of quinoline, where an iodine atom is substituted at the 6th position and an amino group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodoquinolin-4-amine typically involves the iodination of quinolin-4-amine. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-Iodoquinolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted quinolines.

    Oxidation Products: Nitroquinolines.

    Reduction Products: Aminoquinolines.

Scientific Research Applications

6-Iodoquinolin-4-amine has diverse applications in scientific research:

    Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential anticancer, antimalarial, and antibacterial activities.

    Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a probe in studying enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 6-Iodoquinolin-4-amine in biological systems involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The iodine atom enhances its binding affinity through halogen bonding, while the amino group facilitates hydrogen bonding with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodoquinolin-4-amine is unique due to the presence of the iodine atom, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific halogen interactions, such as in medicinal chemistry for designing enzyme inhibitors .

Properties

IUPAC Name

6-iodoquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWKSYGYAIRXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496607
Record name 6-Iodoquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40107-08-2
Record name 6-Iodo-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40107-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodoquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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